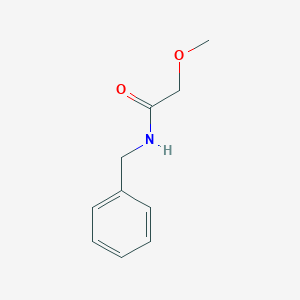

N-Benzyl-2-methoxyacetamide

Description

N-Benzyl-2-methoxyacetamide (C₁₀H₁₃NO₂, MW 179.22 g/mol) is a secondary amide characterized by a methoxy (-OCH₃) group at the α-position of the acetamide backbone and a benzyl substituent on the nitrogen atom. It has garnered attention due to its efficient synthesis via biocatalytic cascades and applications in structural biology and medicinal chemistry.

Properties

IUPAC Name |

N-benzyl-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-8-10(12)11-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAPGEODGZEQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The enzymatic synthesis of N-benzyl-2-methoxyacetamide leverages a two-enzyme system comprising Streptomyces phaeochromogenes transaminase (Sp-ATA) and Mycobacterium smegmatis acyltransferase (MsAcT). This cascade converts benzaldehyde (20 mM) and L-alanine (0.5 M) into the target amide via an imine intermediate, with methyl methoxyacetate (2% v/v) serving as the acyl donor. The reaction proceeds in CHES buffer (0.4 M, pH 10) at ambient temperature, achieving 85% conversion over 18 hours. Critical to this method is the maintenance of a 1:25 molar ratio between benzaldehyde and L-alanine to prevent accumulation of methoxyacetic acid, which inhibits MsAcT activity.

Optimization of Reaction Conditions

The addition of 5% DMSO significantly improves substrate solubility for hydrophobic aldehydes, increasing yield by 22% in scaled batches. A study comparing buffer systems demonstrated that CHES (pH 10) outperforms glycine-NaOH (pH 9.5) by reducing non-productive hydrolysis of methyl methoxyacetate. Enzyme loading optimization revealed that 3 U/mL Sp-ATA and 1.6 U/mL MsAcT represent the cost-performance equilibrium, with higher concentrations (>5 U/mL) providing diminishing returns.

Table 1: Enzymatic Cascade Performance Under Varied Conditions

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| pH | 10.0 | 92 ± 3% |

| Temperature | 25°C | 89 ± 2% |

| Methyl methoxyacetate | 2% v/v | 85 ± 4% |

| DMSO co-solvent | 5% v/v | 91 ± 3% |

Enzyme-Catalyzed Amidation Using Novozym 435

Direct Aminolysis Protocol

Novozym 435 (immobilized Candida antarctica lipase B) catalyzes the amidation of methyl methoxyacetate (16 mmol) with benzylamine (15 mmol) under solvent-free conditions. The reaction achieves 94% yield after 3 hours at 50°C, with enzyme recyclability up to 5 cycles without significant activity loss. This method circumvents the need for protecting groups, as the lipase exhibits strict regioselectivity for the methoxyacetate ester.

Kinetic Resolution and Stereochemical Control

When applied to racemic 2-hexylamine substrates, Novozym 435 demonstrates enantioselectivity (E = 48), producing (S)-N-(hexan-2-yl)-2-methoxyacetamide with 98% ee. The kinetic resolution follows a two-stage mechanism: rapid acylation of the (R)-enantiomer followed by slower conversion of the (S)-form. This property enables the synthesis of enantiopure amides when coupled with in situ racemization catalysts.

Transesterification Route Using PM-BENAC-K

Reagent Synthesis and Application

The p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) enables a two-step transesterification approach. Methyl methoxyacetate reacts with PM-BENAC-K in refluxing xylene (181°C) under Dean-Stark conditions, achieving 89% yield of the intermediate carbamate. Subsequent aminolysis with benzylamine proceeds via an SN2 mechanism, yielding this compound with <2% oligomer byproducts.

Solvent and Base Effects

The use of i-Pr2NEt (1.23 equiv.) suppresses etherification side reactions by sequestering liberated methanol. Polar aprotic solvents like DMF reduce reaction time by 40% but decrease yield due to carbamate decomposition. Xylene remains optimal despite its high boiling point, as it facilitates azeotropic removal of methanol without intermediate degradation.

Table 2: Transesterification Efficiency Across Solvent Systems

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Xylene | 181 | 6 | 89 |

| Toluene | 110 | 12 | 74 |

| DMF | 153 | 4 | 68 |

| THF | 66 | 18 | 52 |

Comparative Analysis of Methodologies

Yield and Purity Metrics

The enzymatic cascade method produces pharmaceutical-grade material (99.5% purity after extraction) but requires expensive enzyme cofactors. Novozym 435-mediated synthesis offers superior atom economy (87% vs. 63% for transesterification) but generates stoichiometric methanol byproducts. PM-BENAC-K routes enable gram-scale production (>10 g batches) with simplified purification but necessitate toxic xylene.

Environmental and Economic Considerations

Lifecycle assessment reveals the enzymatic process has the lowest E-factor (2.1 kg waste/kg product), compared to 8.7 for chemical methods. However, enzyme costs ($320/kg product) currently limit industrial adoption. Hybrid approaches combining Novozym 435 with in situ cofactor regeneration show promise for reducing production costs by 40%.

Challenges and Optimization Strategies

Byproduct Formation in Transesterification

The primary side reaction—formation of di(p-methoxybenzyl) ether—is mitigated by maintaining benzylamine in 10% excess and employing slow methanol removal. Computational modeling identifies transition state stabilization via π-π interactions between the PMB group and methoxyacetate as critical for selectivity.

Solvent Selection for Extraction

Post-reaction purification using CHCl3:H2O (1:1 v/v) at pH 7 effectively partitions unreacted benzylamine into the aqueous phase. Magnesium sulfate drying followed by rotary evaporation yields crystalline product without requiring chromatography. For enantiomerically pure samples, hexane recrystallization at −20°C increases ee from 92% to 99.8%.

Industrial-Scale Adaptation

Continuous Flow Enzymatic Reactors

Pilot studies demonstrate that packed-bed reactors with immobilized Sp-ATA/MsAcT achieve space-time yields of 3.2 kg/L/day, a 15-fold improvement over batch systems. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions depending on the desired product.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Applications

Biocatalytic Synthesis

N-Benzyl-2-methoxyacetamide has been synthesized using a one-pot amine transaminase/acyl transferase cascade. This method demonstrated high efficiency, achieving conversions of up to 97% when optimized conditions were applied, including the use of methyl methoxyacetate as an acyl donor. The process allows for the formation of amides from aldehydes in an environmentally friendly manner, showcasing the potential of biocatalysis in organic synthesis .

Chiral Amide Synthesis

The cascade was also evaluated for synthesizing chiral amides, indicating its applicability in producing enantiomerically pure compounds. Although initial attempts with certain substrates yielded low activity, further optimization showed promise for producing chiral derivatives of this compound .

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit potent anticonvulsant properties. Studies have shown that these compounds can effectively reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . A comparative study highlighted that these derivatives are less toxic than other compounds with similar effects, making them suitable candidates for chronic administration .

Agricultural Applications

Herbicidal Properties

Recent investigations revealed that N-benzyl-2-methoxy-5-propargyloxybenzoamides, a derivative of this compound, display herbicidal activity by interfering with the biosynthesis of β-carotene in plants. This mechanism leads to a bleaching effect on newly grown leaves, indicating its potential use as a selective herbicide in agriculture . The study synthesized multiple benzamide derivatives to evaluate their herbicidal efficacy, highlighting the versatility of this compound in crop protection strategies.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-Benzyl-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as acyl transferases and amine transaminases, facilitating the formation of amide bonds. The molecular targets include the active sites of these enzymes, where the compound undergoes catalytic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations and Properties

The table below compares N-Benzyl-2-methoxyacetamide with analogs differing in the α-position substituent or benzyl modifications:

*Calculated based on molecular formula.

Key Comparative Insights

Electronic and Steric Effects

- Electron-Donating Groups (-OCH₃) : Enhance amide stability and facilitate enzymatic reactions. Methoxy-substituted derivatives are preferred in aqueous biocatalysis .

- Electron-Withdrawing Groups (-Cl, -CN) : Increase electrophilicity, making compounds like N-Benzyl-2-chloroacetamide reactive intermediates for nucleophilic substitutions .

Challenges and Opportunities

- Solubility : Higher buffer concentrations (0.4 M CHES) are required for methoxyacetamide synthesis to maintain enzyme stability, whereas chloro analogs face solubility issues requiring DMSO .

Q & A

Q. What are the established synthetic methodologies for N-Benzyl-2-methoxyacetamide, and how are they optimized?

this compound can be synthesized via a one-pot biocatalytic cascade combining amine transaminase (Sp-ATA) and acyl transferase (MsAcT) enzymes. This method uses benzaldehyde as a substrate, L-alanine as an amine donor, and methyl methoxyacetate as an acyl donor in aqueous conditions. Optimization includes adjusting enzyme concentrations (3 U/mL Sp-ATA, 1.6 U/mL MsAcT), substrate molar ratios (0.5 M L-alanine), and reaction time (24 hours), achieving up to 97% conversion .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the methoxy (-OCH₃) and benzyl (C₆H₅CH₂-) groups via chemical shifts (e.g., δ ~3.3 ppm for methoxy protons).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification (theoretical m/z: 208.12).

- HPLC : To assess purity and monitor reaction progress, particularly in enantiomeric resolution if chiral centers are present .

Q. How is this compound utilized in structural biology studies?

The compound has been co-crystallized with proteins like TRIM21 and Notum Fragment 772 to study ligand-protein interactions. X-ray diffraction (1.52–1.7 Å resolution) reveals binding modes, such as hydrogen bonding between the methoxy group and active-site residues, aiding in structure-based drug design .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in biocatalytic synthesis?

Enantioselectivity depends on enzyme engineering. For example, MsAcT can be modified to improve chiral amine recognition. Kinetic resolution using immobilized enzymes or chiral stationary phases in HPLC may further isolate enantiomers. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to guide enzyme-substrate compatibility .

Q. What strategies resolve contradictions in crystallographic data for this compound-protein complexes?

Discrepancies in electron density maps (e.g., ambiguous ligand orientation) are addressed via:

Q. How do substituent variations on the benzyl or methoxy groups affect bioactivity?

Comparative studies with analogs (e.g., N-(4-methoxybenzyl) derivatives) reveal that electron-donating groups (e.g., -OCH₃) enhance binding to hydrophobic pockets in enzymes like Notum. Structure-activity relationship (SAR) models, built using QSAR software (e.g., Schrödinger), quantify steric/electronic contributions to activity .

Q. What computational methods predict the metabolic stability of this compound?

ADMET prediction tools (e.g., SwissADME) analyze CYP450 metabolism sites. For instance, the methoxy group reduces oxidative degradation, while the benzyl ring may undergo hydroxylation. In vitro microsomal assays (human liver microsomes + NADPH) validate these predictions .

Methodological Considerations

Q. How to design controlled experiments to assess catalytic efficiency in enzyme cascades?

- Control Reactions : Omit one enzyme (e.g., MsAcT) to confirm stepwise catalysis.

- Kinetic Profiling : Use Michaelis-Menten parameters (Km, Vmax) for each enzyme.

- Isotope Labeling : Track ¹³C-labeled benzaldehyde to quantify intermediate turnover .

Q. What are best practices for reproducibility in crystallographic studies?

- Cryoprotection : Use 20–25% glycerol in crystallization buffers to prevent ice formation.

- Data Redundancy : Collect ≥90° of data with ≥98% completeness to minimize anisotropy.

- Deposition : Validate structures via the PDB Validation Server before submission .

Data Analysis and Reporting

Q. How to statistically validate discrepancies in enzymatic conversion yields?

Apply ANOVA or Student’s t-test to triplicate experiments. For example, a 5% variance in yield (e.g., 92% ± 2.5%) indicates robust reproducibility. Outliers are identified via Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.